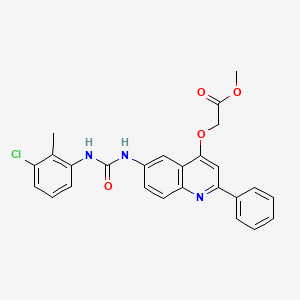

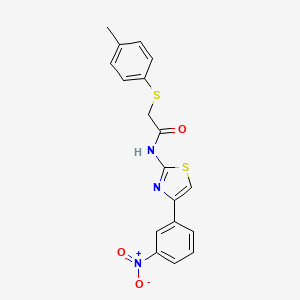

![molecular formula C15H13F3N2S B2568850 N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea CAS No. 861208-61-9](/img/structure/B2568850.png)

N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea” is a compound that likely contains a thiourea group, which is characterized by the presence of a sulfur atom and a carbonyl group (C=O). Thiourea derivatives have been widely used in organic chemistry as organocatalysts .

Chemical Reactions Analysis

Thiourea derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles, bases, or hydrogen-bond donors, depending on the reaction conditions .Scientific Research Applications

- The compound interacts with the gibberellin insensitive DWARF1 (GID1) receptor, suggesting its potential as a plant growth regulator .

- It is widely used to promote organic transformations due to its ability to activate substrates via explicit hydrogen bonding in transition states, stabilizing negative charges (e.g., oxygen anions) during reactions .

Plant Growth Regulation

Organocatalysis

Electron Donor–Acceptor Complex Catalysis

Mechanism of Action

Target of Action

The primary target of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea is the electron donor–acceptor (EDA) complex . This compound acts as a pre-catalyst in the EDA complex catalysis strategy .

Mode of Action

N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea: interacts with its targets by serving as a pre-catalyst and a base as a pre-catalyst initiation switch . This interaction generates iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The biochemical pathway affected by N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea involves the generation of iminyl radical intermediates from oxime esters . The downstream effects of this pathway include the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines .

Pharmacokinetics

The pharmacokinetics of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea Its role as a pre-catalyst suggests that it may have unique adme properties that contribute to its bioavailability .

Result of Action

The molecular and cellular effects of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea ’s action include the in situ conversion of a cost-effective and stable precursor into an electron donor for the catalytic system . It also achieves the regeneration of the donor species .

Action Environment

Environmental factors such as light conditions can influence the action, efficacy, and stability of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea . For instance, blue LED irradiation is necessary for the single-electron reduction process in its mode of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2S/c16-15(17,18)12-6-4-5-11(9-12)10-19-14(21)20-13-7-2-1-3-8-13/h1-9H,10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPWQPUDEXHWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568767.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B2568771.png)

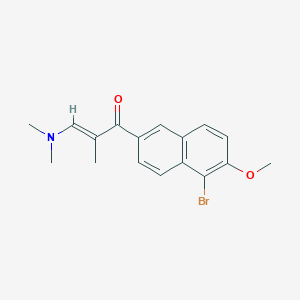

![6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B2568773.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2568776.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2568779.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2568782.png)

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)